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An In-depth Technical Guide to the Molecular Weight of 6,7-Dihydrodioxino[2,3-flbenzothiazol-
2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 6,7-
Dihydrodioxino[2,3-flbenzothiazol-2-amine, a heterocyclic compound of interest in medicinal
chemistry. Beyond stating the numerical value, this document elucidates the theoretical basis
for its calculation, details robust experimental protocols for its verification using mass
spectrometry, and contextualizes the importance of this fundamental property within the drug
discovery and development pipeline. This guide is designed to serve as a practical resource,
blending established chemical principles with actionable laboratory insights to ensure scientific
rigor and data integrity.

Introduction: The Significance of a Fundamental
Property

The benzothiazole moiety is a prominent scaffold in medicinal chemistry, forming the core of
numerous compounds with diverse pharmacological activities, including antimicrobial,
anticonvulsant, and neuroprotective agents.[1][2][3] 6,7-Dihydrodioxino[2,3-f|[benzothiazol-2-
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amine (Figure 1) is a member of this important class of heterocyclic compounds. In the rigorous
process of drug discovery and development, the precise and accurate determination of a
compound's molecular weight is a critical first step. It serves as a primary identifier, a
cornerstone for structural elucidation, and a fundamental parameter for ensuring purity,
registering batches, and performing quantitative analysis in biological assays. An erroneous
molecular weight determination can invalidate subsequent experimental data and lead to
significant setbacks in research and development.

This guide provides an in-depth examination of the molecular weight of 6,7-Dihydrodioxino[2,3-
flbenzothiazol-2-amine, offering both the theoretical calculations and the practical, field-proven
methodologies for its empirical confirmation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound begins with its unambiguous identification and a
summary of its key chemical properties. These data are essential for laboratory handling,
computational modeling, and regulatory documentation.

Table 1: Core Identifiers for 6,7-Dihydrodioxino[2,3-
flbenzothiazol-2-amine

Identifier Value Source

6,7-dihydro[4][5]dioxino[2,3-f]
IUPAC Name ) ) [4]
[4]benzothiazol-2-amine

CAS Number 313223-82-4 [4]16]

Molecular Formula CoHsN202S [41[6]

Figure 1: 2D Chemical Structure

Caption: 2D structure of 6,7-Dihydrodioxino[2,3-flbenzothiazol-2-amine.

Table 2: Calculated Physicochemical and Molecular
Weight Data
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Property Value Explanation

Calculated using the weighted
average of natural isotopic

Average Molecular Weight 208.24 g/mol abundances of each element.
[4] Used for stoichiometric

calculations of bulk materials.

Calculated using the mass of
the most abundant isotope of
each element (22C, 1H, 14N,
16Q, 32S). This is the mass

measured by mass

Monoisotopic Mass 208.03099 Da

spectrometry.

The monoisotopic mass of the

protonated molecule, which is
Exact Mass of [M+H]* 209.03882 Da ] ) )

the primary ion observed in

positive-ion ESI-MS.

A computed measure of

lipophilicity, relevant for
XLogP3 1.8 P p. ] y

predicting membrane

permeability and solubility.

The number of hydrogen
Hydrogen Bond Donors 1 (from -NH2) atoms attached to

electronegative atoms (N, O).

The number of electronegative
Hydrogen Bond Acceptors 4 (2xN, 2x0) atoms with lone pairs capable

of accepting hydrogen bonds.

Experimental Verification: A Protocol for
Trustworthy Data

While theoretical calculations are precise, empirical verification is the cornerstone of scientific
integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular
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weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly
powerful as it provides mass accuracy sufficient to confirm the elemental compaosition.

Workflow for Molecular Weight Confirmation

Caption: Experimental workflow for MS-based molecular weight verification.

Detailed Protocol: ESI-TOF Mass Spectrometry

This protocol describes the use of Electrospray lonization (ESI) coupled with a Time-of-Flight
(TOF) mass analyzer, a common HRMS setup in pharmaceutical and chemical research.

1. Rationale and Causality:

» ESI: Chosen for its "soft" ionization capability, which minimizes fragmentation of the parent
molecule, ensuring the primary ion observed is the intact molecule (typically protonated,
[M+H]*). This is crucial for unambiguous molecular weight determination.

o TOF Analyzer: Selected for its high mass resolution and accuracy, which allows for the
differentiation of ions with very similar mass-to-charge ratios and enables the confirmation of
the elemental formula.

2. Sample Preparation: i. Weigh approximately 0.5-1.0 mg of 6,7-Dihydrodioxino[2,3-
flbenzothiazol-2-amine. ii. Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., LC-MS
grade methanol or acetonitrile). The amine functionality suggests good solubility in polar protic
solvents. iii. Vortex the solution until the sample is fully dissolved. iv. Prepare a dilute working
solution (e.g., 1-10 pg/mL) by diluting the stock solution in a solvent mixture appropriate for
ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is added to
facilitate protonation and enhance the signal of the [M+H]* ion.

3. Instrument Parameters (Example):

 lonization Mode: Positive Electrospray lonization (ESI+)
e Capillary Voltage: 3.5 — 4.5 kV

e Nebulizing Gas (N2): 1.5 - 2.5 Bar

e Drying Gas (N2): 8.0 — 10.0 L/min

e Drying Gas Temperature: 180 — 220 °C

e Mass Range: m/z 50 — 800
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» Data Acquisition: Centroid mode
« Internal Calibration: A reference standard (lock mass) should be co-infused or analyzed
concurrently to ensure high mass accuracy (<5 ppm).

4. Data Analysis and Validation - A Self-Validating System: i. Identify the [M+H]* lon: The
primary goal is to locate the mass peak corresponding to the theoretical exact mass of the
protonated molecule: 209.03882 Da. ii. Confirm Isotopic Pattern: The presence of sulfur (S)
and carbon (C) gives a predictable isotopic pattern. The A+1 peak (from 13C) should be
approximately 9.9% of the A peak intensity. The A+2 peak (from 3¢S and 13C>) is also
characteristic and should be approximately 4.5% of the A peak. Matching this pattern provides
extremely high confidence in the elemental composition. iii. Calculate Mass Error: The
trustworthiness of the identification is quantified by the mass error, calculated as: Error (ppm) =
[(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10® A mass error of less than 5
ppm is the industry standard for confirming an elemental composition via HRMS.

Expected Result: A high-resolution mass spectrum showing a base peak at m/z 209.03882 +
0.001 Da (assuming <5 ppm error), with the characteristic isotopic distribution for CoHsN20:2S.

Conclusion: An Essential Parameter in Drug
Development

The molecular weight of 6,7-Dihydrodioxino[2,3-flbenzothiazol-2-amine is theoretically
calculated to be 208.24 g/mol (average) and 208.03099 Da (monoisotopic). This guide has
detailed the robust and reliable mass spectrometry workflows required to confirm this value
empirically, emphasizing the importance of high-resolution analysis for unambiguous elemental
composition confirmation. For any researcher, scientist, or drug development professional
working with this or similar novel chemical entities, the rigorous determination of molecular
weight is not a perfunctory task. It is the foundational data point that ensures compound
identity, validates synthesis, enables accurate quantification for biological screening, and
upholds the integrity of the entire research and development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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